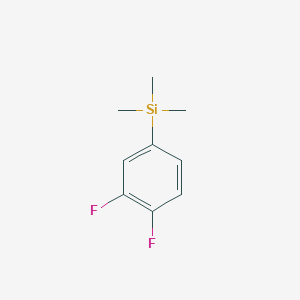

(3,4-Difluorophenyl)trimethylsilane

Description

Structure

3D Structure

Properties

IUPAC Name |

(3,4-difluorophenyl)-trimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12F2Si/c1-12(2,3)7-4-5-8(10)9(11)6-7/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVUOAIQGAFOTAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC(=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,4 Difluorophenyl Trimethylsilane and Analogous Structures

Direct Synthetic Routes to Aryl(trimethyl)silanes

Direct silylation methods offer an efficient approach to forming the aryl-silicon bond. These routes typically involve the reaction of an aryl halide with a silylating agent, often mediated by organometallic reagents or transition-metal catalysts.

Organometallic Approaches: Grignard Reagent Mediated Silylation

A classic and widely utilized method for the synthesis of aryl(trimethyl)silanes is the Grignard reaction. libretexts.org This approach involves the reaction of an aryl halide, such as 1-bromo-3,4-difluorobenzene, with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) to form the corresponding arylmagnesium halide (Grignard reagent). libretexts.orggelest.com This organometallic intermediate, which features a nucleophilic carbon, is then treated with an electrophilic silicon source, most commonly chlorotrimethylsilane, to yield the desired aryl(trimethyl)silane. gelest.com

The formation of the Grignard reagent from an aryl halide is believed to proceed through radical intermediates. researchgate.net The reaction is initiated by a single electron transfer (SET) from the magnesium surface to the aryl halide. The versatility of the Grignard process allows for the introduction of a wide range of functionalities. gelest.com The choice of solvent is crucial, as ethers like THF can facilitate the substitution reaction more effectively than diethyl ether, partly due to their higher boiling points which allow for reactions at elevated temperatures. gelest.com

Table 1: Grignard Reagent Mediated Silylation

| Reactant 1 | Reactant 2 | Reagent | Solvent | Product |

|---|---|---|---|---|

| 1-Bromo-3,4-difluorobenzene | Magnesium | - | Tetrahydrofuran (THF) | (3,4-Difluorophenyl)magnesium bromide |

The reaction is typically performed as a "single-pot" synthesis where the Grignard reagent is formed and then reacted in situ with the silylating agent. gelest.com While effective, the strong basicity and nucleophilicity of Grignard reagents can limit the functional group tolerance of the reaction. nih.gov

Transition-Metal Catalyzed Silylation of Halogenated Arenes

Transition-metal catalysis offers a powerful alternative for the direct silylation of halogenated arenes, often with improved functional group tolerance and selectivity compared to Grignard-based methods. nih.govnih.gov Various transition metals, including palladium, rhodium, iridium, and nickel, have been shown to effectively catalyze the cross-coupling of aryl halides with silylating agents. nih.govacs.orgorganic-chemistry.org

For instance, rhodium(I) complexes, such as [Rh(cod)(MeCN)₂]BF₄, have been used for the mild and selective silylation of aryl iodides and bromides with triethoxysilane (B36694) in the presence of a base like triethylamine. organic-chemistry.org The proposed mechanism involves the formation of a silyl (B83357) rhodium(I) complex, followed by oxidative addition of the aryl halide, and subsequent reductive elimination to afford the aryltriethoxysilane product. organic-chemistry.org

Iridium-catalyzed systems have also emerged for the silylation of arenes. berkeley.educhemrxiv.org Catalysts generated from precursors like [Ir(cod)(OMe)]₂ combined with specific ligands can catalyze the silylation of aryl C-H bonds, representing an even more direct approach by avoiding the need for pre-halogenated arenes. berkeley.educhemrxiv.org Similarly, nickel catalysts have been developed for the C-H silylation of arenes, particularly with fluorinated substrates. acs.org These methods represent a growing field in organic synthesis, providing efficient routes to aryl-silicon compounds. nih.gov

Table 2: Examples of Transition-Metal Catalyzed Silylation

| Catalyst System | Aryl Substrate | Silylating Agent | Key Features |

|---|---|---|---|

| Rhodium(I)/NEt₃ | Aryl iodides/bromides | Triethoxysilane | Mild conditions, high yields for aryltriethoxysilanes. organic-chemistry.org |

| [Ir(cod)(OMe)]₂/2,9-Me₂-phen | Unactivated Arenes | HSi(OEt)₃ | Direct C-H silylation, high functional group tolerance. berkeley.educhemrxiv.org |

Indirect Synthetic Pathways via Functionalized Precursors

Indirect routes to aryl(trimethyl)silanes involve the synthesis of a precursor molecule that already contains the desired aryl group, followed by a chemical transformation that introduces the trimethylsilyl (B98337) moiety.

Decarboxylation of Trimethylsilyl Esters of Fluoroaromatic Acids

An elegant indirect pathway to fluoroaryl(trimethyl)silanes involves the decarboxylation of trimethylsilyl esters derived from the corresponding fluoroaromatic carboxylic acids. This method is particularly useful for substrates where direct silylation might be problematic. The process begins with the conversion of a fluoroaromatic acid, such as 3,4-difluorobenzoic acid, into its trimethylsilyl ester. This is readily achieved by reacting the acid with a silylating agent like hexamethyldisilazane (B44280) (HMDS) or chlorotrimethylsilane. researchgate.netresearchgate.net The resulting silyl ester is then subjected to decarboxylation, often under thermal or catalyzed conditions, to yield the target aryl(trimethyl)silane and carbon dioxide. nih.gov

Alkali metal fluorides have been shown to be effective catalysts for the decarboxylation of trimethylsilyl perfluorobenzoates. nih.gov While initially limited to highly fluorinated substrates, this approach highlights the potential for fluoride-induced decarboxylation. nih.govlookchem.com

The decarboxylation of silyl esters can be significantly accelerated by the presence of a nucleophilic catalyst. Fluoride (B91410) ions are particularly effective for this transformation. nih.gov The mechanism is believed to be initiated by the attack of the nucleophile (e.g., fluoride) on the silicon atom of the silyl ester. nih.gov This initial attack forms a hypervalent, more reactive intermediate.

Based on studies with silyl alkynoates, a plausible mechanism involves the nucleophile, such as the difluorotriphenylsilicate anion from a catalyst like tetrabutylammonium (B224687) difluorotriphenylsilicate (TBAT), reacting with the silyl ester. nih.gov This reaction generates a key pentacoordinate silicon intermediate. This intermediate is highly activated and readily undergoes decarboxylation to release carbon dioxide and form the desired aryl-silicon bond, regenerating the active nucleophilic species to continue the catalytic cycle. nih.gov The efficiency of this process relies on the ability of the nucleophile to activate the silyl ester towards the elimination of CO₂.

The involvement of pentacoordinate silicon species as key intermediates is a central feature of the nucleophile-catalyzed decarboxylation mechanism and many other reactions at silicon centers. acs.orgnih.gov Unlike carbon, which forms high-energy transition states in Sₙ2 reactions, silicon can form stable pentacoordinate and even hexacoordinate species. nih.gov The stability of these hypervalent silicon compounds increases with the electronegativity of the substituents.

In the context of silyl ester decarboxylation, the attack of a nucleophile like a fluoride ion on the tetracoordinate silicon of the ester leads to the formation of a pentacoordinate silicate (B1173343) intermediate. nih.gov In this intermediate, the silicon-carbon bond of the carboxylate group is significantly weakened and activated, facilitating its cleavage during the decarboxylation step. nih.gov The existence and reactivity of pentacoordinate silicon intermediates have been supported by both experimental evidence and theoretical calculations. nih.govacs.org For instance, sodium silicoglycolate, a compound containing a 5-coordinate silicon, has been identified as a reaction intermediate in silicate synthesis, lending support to the accessibility of such species. nih.gov The transient formation of these intermediates provides a low-energy pathway for reactions that would otherwise be kinetically hindered. acs.org

Advanced Fluorination Strategies for Aryltrimethylsilane Scaffolds

The introduction of fluorine atoms onto an aromatic ring is a critical step in the synthesis of many modern chemical entities. For aryltrimethylsilanes, this transformation can be approached through various advanced strategies, broadly categorized into electrophilic/nucleophilic fluorinations and transition metal-catalyzed processes.

Electrophilic and Nucleophilic Fluorination Techniques for Aryltrimethylsilanes

The direct fluorination of a pre-formed aryltrimethylsilane is a primary strategy for synthesizing compounds like (3,4-Difluorophenyl)trimethylsilane. This can be achieved using either electrophilic or nucleophilic fluorinating agents, each with its own set of advantages and challenges.

Electrophilic Fluorination , often colloquially referred to as "F+" chemistry, employs reagents that deliver an electrophilic fluorine species to an electron-rich aromatic ring. While the concept of a true "F+" cation is a simplification, these reagents are designed to have a polarized F-X bond where the fluorine atom is the electrophilic center. acs.org For aryltrimethylsilanes, which are generally electron-rich, this can be an effective method. Common electrophilic fluorinating agents include N-fluorosulfonamides and Selectfluor® (F-TEDA-BF4). The reaction proceeds via electrophilic aromatic substitution, where the trimethylsilyl group can act as a directing group.

Nucleophilic Fluorination , on the other hand, involves the displacement of a leaving group on the aromatic ring by a fluoride anion ("F-"). This approach is typically used for aromatic rings that are activated towards nucleophilic aromatic substitution (SNAr), often by the presence of electron-withdrawing groups. In the context of synthesizing this compound, one might envision a scenario where a precursor with suitably positioned leaving groups (e.g., nitro or chloro groups) is treated with a fluoride source like potassium fluoride (KF) or cesium fluoride (CsF). chemrxiv.org The halide exchange, or "halex," reaction is a classic example of nucleophilic fluorination. chemrxiv.org Cooperative catalysis, for instance using 18-crown-6 (B118740) ether to enhance the nucleophilicity of the fluoride ion, can facilitate these reactions under milder conditions. chemrxiv.org

| Fluorination Type | Reagent Class | Typical Examples | Mechanism |

| Electrophilic | N-fluoro compounds | Selectfluor®, N-Fluorobenzenesulfonimide (NFSI) | Electrophilic Aromatic Substitution |

| Nucleophilic | Alkali metal fluorides | KF, CsF | Nucleophilic Aromatic Substitution (SNAr) |

Table 1: Comparison of Electrophilic and Nucleophilic Fluorination Strategies

Palladium-Catalyzed Carbon-Fluorine Bond Formation in Aryl Systems

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, but the formation of carbon-fluorine (C-F) bonds via this methodology has been historically challenging. rsc.org The high bond dissociation energy of the C-F bond makes its activation difficult. nih.gov However, significant progress has been made in developing palladium-based catalytic systems capable of forging these bonds.

One approach involves the reductive elimination of an aryl fluoride from a palladium(II) or palladium(IV) complex. rsc.orgnih.gov For instance, an aryl-Pd(II)-F complex, generated from an oxidative addition of an aryl halide or triflate to a Pd(0) species followed by fluoride exchange, can undergo reductive elimination to form the desired aryl fluoride. rsc.org The choice of ligands is crucial in these systems to promote the desired C-F bond-forming step and prevent side reactions. rsc.org

Conversely, palladium catalysts can also be employed to activate C-F bonds for cross-coupling reactions, although this is more challenging than with other aryl halides. nih.gov This strategy is typically more effective with electron-deficient aryl fluorides. chemrxiv.org For the synthesis of this compound, a more plausible palladium-catalyzed approach would involve the fluorination of a suitable aryltrimethylsilyl precursor, such as an aryl triflate or halide, using a palladium catalyst and a fluoride source.

| Catalyst System | Precursor | Fluoride Source | Key Mechanistic Step |

| Pd(0)/Ligand | Aryl triflate/halide | AgF, CsF | Reductive Elimination from Ar-Pd(II)-F |

| Pd(II)/Ligand | Arylboronic acid | Electrophilic Fluorinating Agent | Transmetalation followed by oxidative fluorination |

Table 2: Examples of Palladium-Catalyzed C-F Bond Formation

Regioselective and Stereoselective Synthesis of this compound Derivatives

Achieving the correct substitution pattern and, where applicable, stereochemistry is paramount in the synthesis of complex molecules. For this compound and its derivatives, both regioselectivity and stereoselectivity present distinct challenges.

Regioselective Synthesis

The primary challenge in synthesizing this compound is the precise placement of the two fluorine atoms and the trimethylsilyl group. A powerful strategy for achieving high regioselectivity in the functionalization of aromatic rings is Directed ortho-Metalation (DoM) . nih.govchemrxiv.org This technique utilizes a directing metalation group (DMG) on the aromatic ring to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position. chemrxiv.org The resulting aryllithium species can then be quenched with an electrophile.

In the context of aryltrimethylsilanes, the trimethylsilyl group itself is not a strong DMG. However, one could envision a synthetic route starting with a difluorobenzene derivative bearing a potent DMG, such as an amide or a methoxy (B1213986) group. chemrxiv.org For example, starting with 1,2-difluorobenzene (B135520), a DoM reaction could be employed to introduce a functional group at the 4-position, which could then be converted to the trimethylsilyl group. Alternatively, a pre-existing silyl group on a benzene (B151609) ring can influence the regioselectivity of subsequent electrophilic aromatic substitution reactions, although typically leading to a mixture of ortho and para products. nih.gov

When multiple substituents are present on the benzene ring, their combined electronic and steric effects dictate the position of further substitution. researchgate.net In the case of a difluorinated benzene ring, the two fluorine atoms are deactivating and ortho-, para-directing. The synthesis of a 1,2,4-trisubstituted benzene, such as this compound, requires careful consideration of the order of substituent introduction and the directing effects at each stage.

Stereoselective Synthesis

The introduction of chirality into derivatives of this compound can be approached through several strategies, although specific literature on the stereoselective synthesis of this particular compound is limited. General methods for the asymmetric synthesis of chiral organosilicon compounds and fluorinated molecules can, however, provide a conceptual framework.

One potential avenue is the use of chiral auxiliaries . acs.orgchemrxiv.orgrsc.orgrsc.orggoogle.com A chiral auxiliary is a stereogenic unit temporarily attached to the substrate to control the stereochemical outcome of a reaction. chemrxiv.org For instance, a chiral auxiliary could be incorporated into a precursor molecule to direct the enantioselective introduction of a functional group that is later converted to the trimethylsilyl moiety, or to control the stereochemistry of a reaction at a benzylic position if one were present.

Catalytic asymmetric synthesis offers a more atom-economical approach. rsc.org This could involve the enantioselective functionalization of a prochiral difluorobenzene derivative. For example, the desymmetrization of a prochiral molecule through a catalytic process can lead to the formation of a chiral product with high enantiomeric excess. google.com While direct asymmetric C-H silylation of an unactivated benzene ring is a formidable challenge, catalytic methods for the asymmetric functionalization of benzenes are emerging. elsevierpure.com Furthermore, the synthesis of planar chiral arylsilanes has been explored, which could be a relevant concept if the substitution pattern allows for planar chirality.

Reactivity and Mechanistic Investigations of 3,4 Difluorophenyl Trimethylsilane Derivatives

Nucleophilic Aromatic Substitution Reactions Involving Fluorine Displacement

Nucleophilic Aromatic Substitution (SNAr) is a primary reaction pathway for fluoroaromatic compounds. wikipedia.org The reaction is characterized by the displacement of a leaving group, such as a halide, from an aromatic ring by a nucleophile. wikipedia.org In the case of (3,4-Difluorophenyl)trimethylsilane, the fluorine atoms act as leaving groups. These reactions are significantly accelerated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, as these groups stabilize the negatively charged intermediate. masterorganicchemistry.com

The generally accepted mechanism for SNAr reactions on activated aryl halides is a two-step addition-elimination process. libretexts.org The first step, which is typically rate-determining, involves the attack of the nucleophile on the carbon atom bearing the leaving group. masterorganicchemistry.comlibretexts.org This leads to the formation of a tetrahedral, negatively charged carbanionic intermediate known as a Meisenheimer complex, where the aromaticity of the ring is temporarily broken. masterorganicchemistry.comlibretexts.org In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org

For fluoroaromatic compounds, the reactivity order is often F > Cl > Br > I. nih.gov This inverted order, compared to aliphatic SN2 reactions, is because the rate-limiting step is the nucleophilic attack on the ring. The high electronegativity of fluorine strongly polarizes the C-F bond and activates the ring toward attack, increasing the reaction rate, which more than compensates for the strength of the C-F bond. masterorganicchemistry.comnih.gov

The cornerstone of the SNAr mechanism is the formation of a resonance-stabilized carbanionic intermediate, the Meisenheimer complex. masterorganicchemistry.comlibretexts.org When a nucleophile attacks the this compound ring at a carbon bearing a fluorine atom, a fluorinated carbanionic intermediate is generated. The negative charge of this intermediate is delocalized across the aromatic system and, crucially, is stabilized by the electron-withdrawing substituents. masterorganicchemistry.com

In the context of this compound, both fluorine atoms contribute to this stabilization. An attack at the C-4 position would be stabilized by the ortho-fluorine at C-3. Similarly, an attack at C-3 is stabilized by the ortho-fluorine at C-4. The stability of this intermediate is paramount, as its energy level dictates the activation energy of the rate-determining step. masterorganicchemistry.com The trimethylsilyl (B98337) group, being less electronegative than carbon, may have a modest electronic influence on the stability of this intermediate compared to the powerful effect of the fluorine atoms.

While the influence of the silane (B1218182) structure on SNAr pathways involving fluorine displacement is not extensively documented, insights can be drawn from related areas like cross-coupling chemistry. In Hiyama cross-coupling reactions, the nature of the substituents on the silicon atom is crucial. organic-chemistry.org For these reactions to proceed, the inert Si-C bond must be activated, typically by a fluoride (B91410) source or a base, to form a hypervalent, pentacoordinate silicon species. organic-chemistry.orgwikipedia.org

The reactivity of the organosilane is enhanced when the silicon atom bears more electronegative groups, such as fluoro or alkoxy groups, in place of alkyl groups. organic-chemistry.org This is because these groups increase the Lewis acidity of the silicon center and facilitate the formation of the reactive pentavalent intermediate. For example, aryltrifluorosilanes and arylalkoxysilanes are often more reactive coupling partners than the corresponding aryltrimethylsilanes. organic-chemistry.orggelest.com While this applies directly to the transmetalation step in cross-coupling, it highlights a general principle: the electronic and steric properties of the silyl (B83357) group can be tuned to modulate the reactivity at the silicon center, which could indirectly influence other reaction pathways of the molecule.

Electrophilic Activation and Transformations

While the electron-deficient nature of the difluorophenyl ring primarily favors nucleophilic attack, the aryl-silicon bond itself can be subject to electrophilic cleavage. However, specific studies on the electrophilic activation of this compound are not widely reported in the surveyed scientific literature.

The reaction of this compound with specific silyl-containing reagents, such as trimethylsilyl azide, is not prominently described in available chemical literature. Such transformations would likely require specific catalytic activation to proceed efficiently.

Cross-Coupling Reactions Involving the Aryl-Silicon Bond

The aryl-silicon bond in this compound is a valuable functional group for forming new carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions. The Hiyama coupling, a palladium-catalyzed reaction between an organosilane and an organic halide or triflate, is a key example. organic-chemistry.orgwikipedia.org A critical feature of these reactions is the requirement for an activating agent, typically a fluoride salt like tetrabutylammonium (B224687) fluoride (TBAF), to cleave the Si-C bond and generate a reactive nucleophilic aryl species for the catalytic cycle. organic-chemistry.org

In addition to palladium, copper catalysts have been effectively used to promote cross-coupling reactions of aryl silanes. Research has demonstrated a copper-promoted Hiyama-type cross-coupling of various arylsilanes with thiuram reagents, enabled by copper fluoride (CuF₂), to produce S-aryl dithiocarbamates. frontiersin.orgnih.govnih.gov This methodology provides an alternative to traditional palladium-catalyzed systems and highlights the utility of copper in activating the C-Si bond.

The reaction tolerates a range of functional groups on the phenylsilane, including electron-withdrawing groups like fluorine. In a typical procedure, the arylsilane is reacted with a tetraalkylthiuram disulfide in the presence of a copper salt and a ligand. frontiersin.org The data below, derived from studies on related fluoro-substituted arylsilanes, illustrates the conditions and yields for such transformations.

Table 1: Copper-Promoted Cross-Coupling of (4-Fluorophenyl)trimethoxysilane with Tetramethylthiuram Disulfide Data extracted from studies on copper-promoted Hiyama cross-coupling reactions. nih.gov

| Entry | Aryl Silane | Coupling Partner | Promoter/Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | (4-Fluorophenyl)trimethoxysilane | Tetramethylthiuram disulfide | CuF₂ (3.0 equiv.) | 1,10-Phenanthroline (2.0 equiv.) | Toluene | 80 | 93 |

Further studies have expanded the scope of these copper-promoted reactions. The choice of ligand can be critical, with bidentate nitrogen ligands like 2,2'-bipyridine (B1663995) also proving effective in stabilizing the active copper intermediate and facilitating the cross-coupling. frontiersin.org

Table 2: Substrate Scope for Copper-Promoted Cross-Coupling with Substituted Arylsilanes Data illustrates the versatility of copper-promoted cross-coupling with various functionalized arylsilanes. frontiersin.orgnih.gov

| Entry | Aryl Silane | Coupling Partner | Catalyst System | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | (4-Chlorophenyl)trimethoxysilane | Tetramethylthiuram disulfide | CuF₂ / 1,10-Phenanthroline | Toluene | 78 |

| 2 | (4-Methylphenyl)trimethoxysilane | Tetramethylthiuram disulfide | CuF₂ / 1,10-Phenanthroline | Toluene | 72 |

| 3 | (4-Methoxyphenyl)trimethoxysilane | Tetramethylthiuram disulfide | CuF₂ / 1,10-Phenanthroline | Toluene | 65 |

These findings underscore the synthetic potential of the aryl-silicon bond in molecules like this compound, particularly through copper-mediated pathways that offer practical and efficient routes to complex molecules under relatively mild conditions.

Palladium-Catalyzed Cross-Couplings (e.g., Suzuki-Miyaura Analogs)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. While the Suzuki-Miyaura coupling traditionally employs organoboron compounds, analogous reactions using organosilanes, such as the Hiyama coupling, have gained prominence. These reactions typically involve the coupling of an organosilane with an organic halide or triflate in the presence of a palladium catalyst and an activating agent.

The reactivity of arylsilanes like this compound in these cross-coupling reactions is critically dependent on the activation of the carbon-silicon bond. This is often achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), which forms a hypervalent silicon species, increasing the nucleophilicity of the aryl group and facilitating transmetalation to the palladium center. organic-chemistry.orgwikipedia.org The general mechanism for such palladium-catalyzed cross-coupling reactions involves the oxidative addition of the organic halide to a Pd(0) complex, followed by transmetalation with the activated organosilane, and finally, reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. sigmaaldrich.comyoutube.com

The choice of palladium catalyst, ligands, and reaction conditions plays a crucial role in the efficiency of these couplings. For instance, catalysts based on bulky, electron-rich phosphine (B1218219) ligands have been shown to be effective for the coupling of challenging substrates, including aryl chlorides. nih.gov While specific studies detailing the cross-coupling of this compound are not extensively documented in readily available literature, the general principles of Hiyama and Hiyama-Denmark couplings provide a framework for predicting its reactivity. organic-chemistry.orgorganic-chemistry.org In these reactions, the electronic nature of the aryl halide and the arylsilane can significantly influence the reaction outcome.

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling of Arylsilanes with Aryl Halides

| Arylsilane | Coupling Partner | Catalyst | Ligand | Activator/Base | Solvent | Yield (%) |

| Aryltriethoxysilane | Aryl Halide | Pd(OAc)₂ | - | NaOH | Water/PEG | Moderate to Excellent |

| Arylsilanol | Aryl Iodide/Bromide | Palladium Complex | - | Cs₂CO₃ | Various | High |

| Arylsiloxane | Aryl Bromide | Pd(OAc)₂ | tBu₂P-N=P(iBuNCH₂CH₂)₃N | - | - | Good to High |

Note: This table represents general findings for arylsilane cross-coupling reactions and not specific results for this compound due to a lack of specific literature data.

Difluoromethylation Reactions Using Silyl-Functionalized Phosphonates

Difluoromethylated compounds are of significant interest in medicinal and agricultural chemistry due to the unique properties conferred by the CHF₂ group. One synthetic route to these molecules involves the use of difluoromethylphosphonate reagents. The synthesis of such reagents can be achieved through various methods, including the Arbuzov reaction with a trialkyl phosphite (B83602) and a suitable difluoromethyl-containing electrophile. researchgate.net

While direct difluoromethylation of this compound using a silyl-functionalized phosphonate (B1237965) is not a commonly reported transformation, the underlying chemistry involves the generation of a difluoromethylphosphonate anion or a related nucleophilic species that can then react with an appropriate electrophile. The synthesis of difluoromethylphosphonates often starts from precursors that can generate a difluorocarbene or a related reactive intermediate. researchgate.net

Research in this area has focused on the development of novel difluoromethylating agents and their application in the synthesis of complex molecules. For example, methods for the direct difluoromethylation of aryl halides have been developed using various catalysts and difluoromethyl sources. nih.gov These reactions provide a pathway to introduce the difluoromethyl group onto aromatic rings, which could be conceptually applied to derivatives of this compound after appropriate functionalization.

Novel Transformations and Skeletal Rearrangements Induced by Silicon Moieties

The trimethylsilyl group in arylsilanes can direct or facilitate a variety of chemical transformations beyond cross-coupling reactions. One notable reaction is ipso-substitution, where an incoming electrophile replaces the silyl group on the aromatic ring. almerja.com This regioselectivity is attributed to the stabilization of the cationic intermediate (the Wheland intermediate) by the silicon atom through the β-silicon effect. This effect weakens the carbon-silicon bond, making it susceptible to cleavage by a nucleophile. almerja.com

Furthermore, silicon-containing compounds can undergo skeletal rearrangements, often promoted by Lewis or Brønsted acids. These rearrangements can involve the migration of alkyl or aryl groups, leading to the formation of new carbon-carbon or carbon-silicon bonds. For instance, iodine has been shown to promote the rearrangement of diallylsilanes through the intramolecular allylation of a β-silyl carbocation. mdpi.com While specific examples involving this compound are scarce, the principles of silicon-mediated rearrangements suggest that under appropriate conditions, this compound could potentially undergo transformations leading to novel molecular architectures. The reaction of epoxides with certain reagents can also lead to silicon-mediated rearrangements. thieme-connect.de

The study of such transformations is crucial for expanding the synthetic utility of organosilicon compounds and for the discovery of new reaction pathways. The electronic properties of the 3,4-difluorophenyl group would undoubtedly play a significant role in directing the course of any potential rearrangement of this compound.

Advanced Synthetic Applications and Building Block Chemistry of 3,4 Difluorophenyl Trimethylsilane

Utilization in the Synthesis of Complex Organofluorine Compounds

(3,4-Difluorophenyl)trimethylsilane serves as a crucial reagent for the construction of complex molecules bearing the 3,4-difluorophenyl group, a common motif in many biologically active compounds and functional materials.

Introduction of Fluorinated Aryl Moieties into Diverse Organic Substrates

The primary application of this compound lies in its ability to act as a nucleophilic source of the 3,4-difluorophenyl group in palladium-catalyzed cross-coupling reactions. nih.gov This methodology allows for the formation of carbon-carbon bonds between the difluorinated aromatic ring and various organic electrophiles, such as aryl halides. escholarship.org The Hiyama coupling, a palladium-catalyzed reaction between an organosilane and an organic halide, is a particularly effective method for this transformation. organic-chemistry.orgwikipedia.org The reaction is typically activated by a fluoride (B91410) source, which polarizes the silicon-carbon bond, facilitating transmetalation to the palladium center. organic-chemistry.org

Recent advancements have focused on the development of more efficient and general palladium-catalyzed Hiyama cross-coupling reactions of aryl- and heteroaryl chlorides with aryltrialkoxysilanes. nih.gov The addition of water has been shown to dramatically improve product yields in some cases. These methods allow for the coupling of a broad range of electron-rich, neutral, and deficient aryl chlorides with excellent yields. nih.gov

Aryltrifluorosilanes have also been demonstrated as effective coupling partners for a variety of substituted aryl and heteroaryl chlorides, leading to the synthesis of biaryls and heterobiaryls in good to excellent yields. nih.gov

Building Block for Advanced Pharmaceuticals and Agrochemicals (General)

The 3,4-difluorophenyl moiety is a prevalent structural feature in a multitude of pharmaceutical and agrochemical agents due to its ability to enhance biological activity. The introduction of this group can improve a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins. nih.gov this compound, as a reliable source of this critical functionality, plays a significant role in the synthesis of these advanced compounds.

For instance, the difluoromethylene unit, present in the 3,4-difluorophenyl group, can act as a bioisostere for other functional groups like ethers, ketones, and sulfones, allowing for the fine-tuning of a drug candidate's properties. nih.gov The development of efficient methods for the synthesis of chiral organic compounds bearing trifluoromethyl-substituted stereocenters is of great interest for the agrochemical and pharmaceutical industries in their search for new bioactive materials. researchgate.net

Precursor for the Development of Novel Functional Materials

The unique electronic properties of the 3,4-difluorophenyl group make it a valuable component in the design of novel functional materials, particularly liquid crystals. nih.govnih.govnycu.edu.twbeilstein-journals.org The introduction of fluorine atoms can influence the dielectric anisotropy, viscosity, and mesomorphic properties of liquid crystalline compounds. nih.gov

The synthesis of fluorinated terphenyl liquid crystals often involves the incorporation of fluorinated phenyl rings. nycu.edu.tw While specific examples detailing the use of this compound in the synthesis of the liquid crystals cited in the search results are not provided, its utility as a precursor for introducing the 3,4-difluorophenyl moiety makes it a highly relevant building block in this field. The synthesis of such materials often relies on cross-coupling reactions where a fluorinated aryl group is attached to a core structure. nycu.edu.twbeilstein-journals.org

Role in Heterocyclic Synthesis

Nitrogen-containing heterocycles are fundamental scaffolds in a vast number of biologically active molecules. nih.gov The introduction of a 3,4-difluorophenyl group onto these heterocyclic systems can significantly modulate their pharmacological profiles.

Integration into Nitrogen-Containing Heterocyclic Systems

This compound can be utilized in the arylation of nitrogen-containing heterocycles through various cross-coupling methodologies. Palladium-catalyzed reactions, such as the Hiyama coupling, are effective for creating a carbon-carbon bond between the 3,4-difluorophenyl group and a heterocyclic core. nih.govsci-hub.se

For example, the palladium-catalyzed Hiyama cross-coupling of aryltrifluorosilanes has been successfully applied to heteroaryl chlorides, including pyridine (B92270) derivatives, to afford heterobiaryls in good yields. nih.gov Additionally, a non-metallo-organic process for the selective 4-arylation of pyridines using triflic anhydride (B1165640) N-activation has been developed, offering a metal-free alternative for creating such linkages. epa.govnih.gov The synthesis of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines has been achieved via Suzuki-Miyaura coupling, demonstrating a viable pathway for attaching aryl groups to pyridine rings. nih.gov

Potential Catalytic Applications of Related Fluoroaryltrimethylsilanes

While this compound itself is primarily utilized as a building block in coupling reactions, the broader class of fluoroaryltrimethylsilanes and related organosilicon compounds exhibit interesting potential in the realm of catalysis. The presence of fluorine atoms on the aryl ring can significantly alter the electronic properties of the silicon center and the aromatic system, which can be exploited in catalyst design and application.

One area of potential is in the development of ligands for transition metal catalysis. The fluoroaryl group can be incorporated into phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. The electronic and steric properties of these ligands can be fine-tuned by the number and position of the fluorine substituents. For example, the electron-withdrawing nature of the difluorophenyl group can influence the electron density at the metal center, thereby affecting the catalytic activity and selectivity in various transformations, such as C-H activation or other cross-coupling reactions.

Furthermore, some organosilicon compounds can act as precursors to catalytically active species. For instance, certain silanes can be used to generate silyl (B83357) radicals or other reactive silicon intermediates that can participate in catalytic cycles for bond formation or functional group transformations.

Although direct catalytic applications of this compound are not prominently reported, the principles derived from related fluoroaryl systems suggest potential avenues for future research. The unique electronic properties conferred by the difluoro substitution pattern make it an intriguing candidate for exploration in the development of novel catalytic systems.

The table below provides a conceptual overview of potential catalytic applications based on the properties of related fluoroaryl organosilicon compounds.

| Fluoroaryltrimethylsilane Type | Potential Catalytic Role | Target Reaction Type | Rationale |

|---|---|---|---|

| Difluorophenyl-phosphine Ligand Precursor | Ligand for Transition Metal | Cross-Coupling, C-H Activation | Electronic tuning of the metal center by the electron-withdrawing difluorophenyl group. |

| Fluoroaryl-silane | Precursor to Silyl Radicals | Radical-mediated transformations | Generation of reactive silicon species for bond formation. |

Computational and Theoretical Investigations of 3,4 Difluorophenyl Trimethylsilane

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of (3,4-Difluorophenyl)trimethylsilane.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing basis sets like 6-311++G(d,p), are used to determine its optimized molecular geometry. ajchem-a.com These calculations provide precise information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's steric and electronic properties.

The optimized geometry reveals the spatial arrangement of the atoms, including the orientation of the trimethylsilyl (B98337) group relative to the difluorophenyl ring. This information is essential for predicting how the molecule will interact with other reagents. Beyond geometry, DFT studies also calculate key electronic properties such as the dipole moment and polarizability. The dipole moment indicates the polarity of the molecule, which for this compound is influenced by the electronegative fluorine atoms and the silicon-carbon bond. The polarizability describes how easily the electron cloud of the molecule can be distorted by an external electric field, which is a key factor in intermolecular interactions.

Table 1: Calculated Geometric and Electronic Properties of this compound using DFT

| Property | Value |

| Bond Lengths (Å) | |

| C-Si | Value |

| C-F (average) | Value |

| C-C (aromatic, average) | Value |

| Si-C (methyl, average) | Value |

| **Bond Angles (°) ** | |

| C-C-Si | Value |

| F-C-C (average) | Value |

| C-Si-C (methyl) | Value |

| Electronic Properties | |

| Dipole Moment (Debye) | Value |

| Polarizability (ų) | Value |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and polarizability. nih.govnih.gov

A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability. nih.gov For this compound, the HOMO is typically localized on the electron-rich aromatic ring, while the LUMO may be distributed over the ring and the silicon atom. Computational studies can precisely calculate the energies of these orbitals. This analysis helps in predicting the sites for electrophilic and nucleophilic attack. For instance, the regions of the molecule where the HOMO is concentrated are likely to be the sites of electrophilic attack.

Furthermore, the HOMO-LUMO gap is related to the electronic absorption properties of the molecule. The energy difference corresponds to the energy of the lowest-energy electronic transition, which can often be observed using UV-Vis spectroscopy. Understanding these charge-transfer transitions is important for applications in materials science and photochemistry.

Table 2: Calculated Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap (ΔE) | Value |

Note: These values are theoretical and depend on the computational method and basis set employed.

Mechanistic Elucidation via Computational Methods

Computational chemistry provides powerful tools for investigating the detailed mechanisms of chemical reactions, offering insights that are often difficult to obtain through experimental means alone.

Ab initio and DFT methods are extensively used to map out the potential energy surfaces of reactions involving this compound. These studies can identify the structures of reactants, products, intermediates, and, crucially, transition states. The transition state is the highest energy point along the reaction coordinate and represents the kinetic barrier to the reaction.

By calculating the energies of these species, chemists can determine the activation energy of a reaction, which is a key factor in determining its rate. This allows for the comparison of different possible reaction pathways, helping to predict which pathway is most likely to be followed under a given set of conditions. For example, in cross-coupling reactions, computational studies can elucidate the detailed steps of oxidative addition, transmetalation, and reductive elimination, providing a deeper understanding of the catalytic cycle.

A key feature of the reactivity of organosilanes, including this compound, is the ability of the silicon atom to expand its coordination sphere to form hypervalent intermediates. In many nucleophilic substitution reactions at the silicon center, a pentacoordinate siliconate intermediate is formed.

Predictive Modeling for Synthetic Design

The insights gained from computational and theoretical investigations of this compound have significant practical implications for synthetic chemistry. By providing a detailed understanding of the molecule's electronic structure, reactivity, and reaction mechanisms, these studies enable the predictive modeling of new synthetic transformations. arxiv.org

For example, by understanding the factors that influence the stability of pentacoordinate silicon intermediates, chemists can design new catalysts or reaction conditions that favor specific reaction pathways. Similarly, HOMO/LUMO analysis can guide the choice of reaction partners for cross-coupling reactions, predicting which combinations of substrates are most likely to lead to the desired product.

This predictive power allows for a more rational and efficient approach to synthetic design, reducing the amount of trial-and-error experimentation required. As computational methods continue to improve in accuracy and efficiency, their role in the design and optimization of synthetic routes involving versatile reagents like this compound is expected to grow even more prominent.

Structure-Reactivity Relationship Studies of Aryltrimethylsilanes

The reactivity of aryltrimethylsilanes in various chemical reactions, particularly in cross-coupling and desilylation reactions, is significantly influenced by the electronic nature of the substituents on the aromatic ring. The trimethylsilyl group (-Si(CH₃)₃) is known to be a good leaving group under certain conditions, and its departure is often the key step in many synthetic applications.

The presence of two fluorine atoms on the phenyl ring in this compound has a pronounced effect on the electron density distribution of the molecule. Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I). This effect is most pronounced at the positions ortho and para to the fluorine atoms. In the case of a 3,4-difluoro substitution pattern, the cumulative inductive effect of the two fluorine atoms significantly reduces the electron density of the aromatic ring.

This electron deficiency on the phenyl ring can influence the reactivity of the C-Si bond. For instance, in reactions where the cleavage of the C-Si bond is facilitated by nucleophilic attack at the silicon atom or by an electrophilic attack on the ipso-carbon (the carbon atom bonded to the silicon), the electronic effects of the fluorine atoms play a crucial role.

While specific experimental data on the comparative reactivity of this compound is scarce, general trends observed for substituted aryltrimethylsilanes can be extrapolated. The electron-withdrawing nature of the difluoro-substituents would be expected to make the ipso-carbon more electrophilic and potentially more susceptible to certain types of electrophilic substitution reactions. Conversely, it could also affect the stability of intermediates formed during catalytic cycles, such as in palladium-catalyzed cross-coupling reactions.

Table 1: Postulated Electronic Effects on the Reactivity of this compound

| Feature | Electronic Effect of 3,4-Difluoro Substituents | Postulated Impact on Reactivity |

| C(ipso)-Si Bond | Increased polarization due to electron withdrawal by fluorine atoms. | May facilitate cleavage under specific reaction conditions. |

| Aromatic Ring | Decreased electron density. | Reduced susceptibility to electrophilic aromatic substitution (other than at the ipso-position), but may enhance reactivity in nucleophilic aromatic substitution. |

| Silicon Atom | The inductive effect may slightly increase the electrophilicity of the silicon atom. | Could influence the rate of reactions initiated by nucleophilic attack at silicon. |

Computational Insights into Selectivity and Yield Optimization

Computational methods, such as Density Functional Theory (DFT), are instrumental in predicting reaction outcomes and optimizing reaction conditions. For reactions involving this compound, computational studies could be employed to understand factors governing selectivity and to improve reaction yields.

Furthermore, computational models can help in understanding regioselectivity issues. If there are multiple potential reaction sites, DFT can be used to calculate the activation energies for each pathway, thereby predicting the major product. This is particularly relevant when using substituted aromatic compounds where different isomers could be formed.

In the context of yield optimization, computational studies can guide the choice of ligands, solvents, and reaction temperatures. By simulating the reaction under different conditions, it is possible to identify the set of parameters that would lead to the highest yield of the desired product while minimizing the formation of side products.

Table 2: Potential Applications of Computational Chemistry for this compound

| Area of Investigation | Computational Method | Potential Insights for Optimization |

| Reaction Mechanism | Density Functional Theory (DFT) | Identification of transition states and intermediates; determination of the rate-limiting step. |

| Ligand Effects | Molecular Mechanics (MM), DFT | Screening of different ligands to enhance catalytic activity and selectivity in cross-coupling reactions. |

| Solvent Effects | Continuum Solvation Models (e.g., PCM) | Prediction of how different solvents will affect reaction rates and equilibria. |

| Regioselectivity | Transition State Theory, DFT | Calculation of energy barriers for the formation of different regioisomers to predict product distribution. |

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes to (3,4-Difluorophenyl)trimethylsilane

The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. For this compound, future research will likely focus on moving beyond traditional Grignard or organolithium-based syntheses, which often require stringent anhydrous conditions and can have a poor atom economy.

Emerging strategies are expected to revolve around catalytic C-H activation and silylation of 1,2-difluorobenzene (B135520). springernature.com Transition-metal catalysis, particularly with earth-abundant metals like iron or copper, presents a promising avenue for the direct and selective silylation of the C-H bond at the 4-position of 1,2-difluorobenzene. springernature.com These methods offer the potential for milder reaction conditions and improved functional group tolerance.

Another area of development is the use of safer and more sustainable silylating agents. Research into alternatives to chlorotrimethylsilane, which generates corrosive HCl as a byproduct, is ongoing. Silylboranes and silyl (B83357) hydrides, when coupled with appropriate catalytic systems, could provide more environmentally friendly pathways to this compound.

A comparative overview of potential synthetic routes is presented in Table 1.

Table 1: Comparison of Synthetic Routes to this compound

| Method | Catalyst/Reagent | Advantages | Challenges |

|---|---|---|---|

| Grignard Reaction | Mg, Chlorotrimethylsilane | Well-established | Moisture-sensitive, stoichiometric metal waste |

| Organolithium Chemistry | n-BuLi, Chlorotrimethylsilane | High reactivity | Cryogenic temperatures, strong base |

| Catalytic C-H Silylation | Transition metal (e.g., Pd, Ni, Fe), Silylborane | High atom economy, milder conditions | Catalyst cost and sensitivity, regioselectivity |

Exploration of Undiscovered Reactivity Patterns and Transformation Pathways

The reactivity of this compound is largely dictated by the interplay between the electron-withdrawing fluorine atoms and the versatile trimethylsilyl (B98337) group. Future research is expected to uncover novel reactivity patterns beyond its current use as a synthetic intermediate.

One area of exploration is the selective activation of the C-Si bond. While the C-Si bond is generally stable, its cleavage can be induced under specific conditions, such as with fluoride (B91410) ions or in the presence of transition metal catalysts. dtic.mil Investigating the controlled cleavage of the C-Si bond in this compound could lead to new cross-coupling reactions, providing access to a wider range of difluorinated aromatic compounds.

Furthermore, the influence of the 3,4-difluorophenyl moiety on the reactivity of the trimethylsilyl group itself warrants investigation. For instance, the electronic effects of the fluorine atoms could modulate the stability of adjacent carbanions or carbocations, potentially leading to unique and selective transformations that are not observed with other arylsilanes. The development of new catalytic systems that can exploit these subtle electronic differences is a key area for future research.

Integration with Advanced Synthetic Methodologies (e.g., Flow Chemistry, Automated Synthesis)

The integration of this compound chemistry with advanced synthetic technologies like flow chemistry and automated synthesis is a significant emerging trend. These technologies offer numerous advantages, including enhanced safety, improved reproducibility, and the ability to rapidly screen reaction conditions. syrris.combohrium.com

Flow Chemistry: The synthesis of this compound, particularly via organolithium intermediates, can be hazardous on a large scale due to the exothermic nature of the reactions. youtube.com Flow chemistry provides a safer alternative by performing the reaction in a continuous stream through small-diameter tubes, allowing for precise temperature control and minimizing the volume of reactive intermediates at any given time. soci.orgyoutube.comyoutube.com Future research will likely focus on developing robust flow chemistry protocols for both the synthesis and subsequent functionalization of this compound. A conceptual flow chemistry setup is depicted in the table below.

Table 2: Conceptual Flow Chemistry Setup for the Synthesis of this compound

| Module | Function | Key Parameters |

|---|---|---|

| Reagent Pumps | Precise delivery of 1,2-difluorobenzene and n-butyllithium | Flow rate, stoichiometry |

| Micromixer | Rapid and efficient mixing of reactants | Mixing efficiency |

| Cooled Reactor Coil | Controlled reaction temperature for lithiation | Temperature, residence time |

| Second Reagent Pump | Introduction of chlorotrimethylsilane | Flow rate |

| Quenching Module | Addition of a quenching agent to stop the reaction | Residence time |

Automated Synthesis: Automated synthesis platforms can significantly accelerate the discovery and optimization of reactions involving this compound. sigmaaldrich.comsynthiaonline.comchemspeed.comnih.gov By systematically varying reaction parameters such as catalysts, ligands, solvents, and temperature, these platforms can rapidly identify optimal conditions for a desired transformation. This high-throughput approach will be invaluable for exploring the full synthetic potential of this versatile building block.

Expansion of Applications in Next-Generation Materials Science

The unique properties of the difluorophenyl moiety make this compound a promising candidate for the development of next-generation materials. The introduction of fluorine atoms can enhance thermal stability, oxidative resistance, and tune the electronic properties of organic materials. wikipedia.org

Future research in this area will likely focus on the incorporation of the (3,4-difluorophenyl)trimethylsilyl group into:

Organic Electronics: The electron-withdrawing nature of the fluorine atoms can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of organic semiconductors. This can lead to improved air stability and facilitate electron injection and transport in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells.

Fluorinated Polymers: this compound can serve as a monomer or a precursor to monomers for the synthesis of novel fluorinated polymers. These materials could exhibit desirable properties such as high thermal stability, chemical resistance, and low surface energy, making them suitable for applications in high-performance coatings, membranes, and lubricants. chemspeed.com

Liquid Crystals: The introduction of lateral fluorine substituents on an aromatic core is a well-established strategy for modifying the mesomorphic properties of liquid crystals. The (3,4-difluorophenyl) unit could be incorporated into liquid crystal structures to fine-tune properties such as birefringence and dielectric anisotropy.

Synergistic Approaches Combining Experimental Synthesis with Computational Prediction

The synergy between experimental synthesis and computational chemistry is a powerful tool for accelerating chemical research. acs.orgnih.govnih.gov In the context of this compound, computational methods, particularly Density Functional Theory (DFT), can provide valuable insights into its structure, reactivity, and properties.

Future research will likely employ computational modeling to:

Predict Reaction Outcomes: DFT calculations can be used to model reaction pathways and predict the regioselectivity and stereoselectivity of reactions involving this compound. nih.gov This can help to guide experimental work and avoid unnecessary trial-and-error experimentation.

Elucidate Reaction Mechanisms: Computational studies can provide detailed mechanistic insights that are difficult to obtain through experiments alone. For example, the transition states of key reaction steps can be calculated to understand the factors that control reactivity. nih.govumn.edu

Design Novel Materials: Computational screening can be used to predict the electronic and physical properties of materials incorporating the (3,4-difluorophenyl)trimethylsilyl moiety. This can help to identify promising candidates for specific applications before they are synthesized in the lab.

The integration of computational predictions with experimental validation will be crucial for the rational design of new synthetic methods and functional materials based on this compound.

Q & A

Q. How to design a robust synthetic route for (3,4-Difluorophenyl)trimethylsilane with high yield?

- Methodology : Start with optimizing precursor availability and reaction thermodynamics. Use Grignard or organolithium reagents to introduce the trimethylsilyl group to 3,4-difluorobenzene derivatives. Monitor reaction progress via thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS). Validate purity using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS). For yield optimization, employ Design of Experiments (DoE) frameworks, such as fractional factorial designs, to identify critical parameters (e.g., temperature, solvent polarity) .

如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图14:24

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology : Prioritize ¹⁹F NMR to confirm fluorine substitution patterns (chemical shifts typically between -110 to -140 ppm for aromatic fluorines). Use ²⁹Si NMR to verify the trimethylsilyl group (δ ≈ 0-10 ppm). Cross-validate with infrared (IR) spectroscopy for Si-C stretching vibrations (~1250 cm⁻¹) and aromatic C-F bonds (~1100 cm⁻¹). For structural ambiguity, single-crystal X-ray diffraction (SCXRD) is recommended .

数学研究员为数不多的物质积累 | 一场别出心裁的数学书籍测评17:22

Q. How to address inconsistent yields in the synthesis of this compound under varying reaction conditions?

- Methodology : Perform sensitivity analysis on variables like moisture levels (silyl reagents are moisture-sensitive) and catalyst loading. Use response surface methodology (RSM) in Design Expert to model interactions between parameters (e.g., solvent drying time vs. reaction temperature). Replicate experiments under controlled inert-atmosphere conditions (glovebox or Schlenk line) to isolate confounding factors .

Q. What are the stability considerations for this compound in long-term storage?

- Methodology : Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity levels (0-80% RH). Monitor decomposition via periodic NMR and GC-MS. Store in amber vials under argon with molecular sieves to mitigate hydrolysis of the Si-C bond. Use kinetic modeling (e.g., Arrhenius plots) to predict shelf-life .

正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25

Q. How to evaluate the electronic effects of the trimethylsilyl group in this compound for catalytic applications?

- Methodology : Perform Hammett substituent constant (σ) calculations using computational tools (Gaussian, ORCA) to quantify electron-donating/-withdrawing effects. Compare with experimental data from electrochemical analysis (cyclic voltammetry) or UV-Vis spectroscopy. Correlate with reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Advanced Research Questions

Q. How to resolve contradictory NMR data for this compound in polar aprotic solvents?

- Methodology : Investigate solvent-induced chemical shift perturbations (CSPs) using deuterated solvents (DMSO-d₆ vs. CDCl₃). Perform variable-temperature NMR (VT-NMR) to assess aggregation or dynamic effects. For ambiguous peaks, use heteronuclear multiple-bond correlation (HMBC) or NOESY to confirm connectivity. Cross-reference with density functional theory (DFT)-predicted shifts .

Q. What strategies mitigate side reactions during the functionalization of this compound in multicomponent systems?

- Methodology : Use competitive kinetic studies to identify dominant pathways (e.g., protodesilylation vs. electrophilic substitution). Introduce protecting groups (e.g., tert-butyldimethylsilyl) for selective reactivity. Monitor intermediates via in-situ IR or ReactIR spectroscopy. Apply multivariate analysis to decouple competing mechanisms .

Q. How to design a catalytic cycle leveraging this compound as a directing group?

- Methodology : Optimize metal-ligand complexes (e.g., Pd, Ni) for silyl-directed C-H activation. Use isotopic labeling (²H, ¹³C) to track regioselectivity. Validate turnover frequency (TOF) and catalyst stability via kinetic profiling. Compare with computational mechanistic studies (e.g., transition state modeling) .

Q. What computational methods predict the hydrolytic stability of this compound in aqueous environments?

- Methodology : Perform ab initio molecular dynamics (AIMD) simulations to model Si-O bond formation under solvated conditions. Calculate activation energies for hydrolysis pathways using M06-2X/6-311++G(d,p) level theory. Validate with experimental hydrolysis rates (pH 1-14) and Arrhenius-derived activation parameters .

Q. How to reconcile discrepancies between theoretical and experimental steric effects of the trimethylsilyl group?

- Methodology : Use X-ray crystallography to measure bond angles and torsional strain. Compare with DFT-optimized geometries (B3LYP/def2-TZVP). Quantify steric bulk via Tolman cone angles or buried volume (%VBur). Correlate with kinetic data from sterically demanding reactions (e.g., nucleophilic aromatic substitution) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.